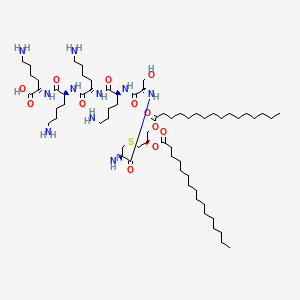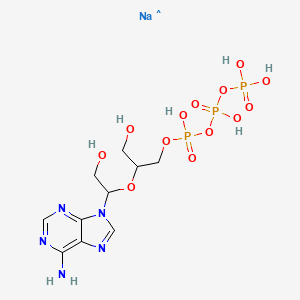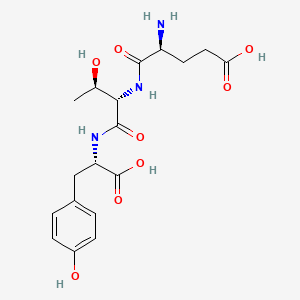
Pam2CSK4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pam2CSK4 (trifluoroacetate salt) is a synthetic diacylated lipopeptide that acts as a potent activator of the pro-inflammatory transcription factor NF-κB. It mimics the acylated amino terminus of bacterial lipopeptides and is recognized by the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer . This compound is widely used in scientific research to study immune responses and inflammation.
Mechanism of Action
Target of Action
Pam2CSK4, also known as CHEMBL2179400, is a synthetic diacylated lipopeptide that primarily targets Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) . These receptors are part of the innate immunity family of Toll-like receptors, which play a central role in the initiation of the immune response and host defense .
Mode of Action
This compound acts as an agonist at TLR2 and TLR6 . It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by the TLR2/TLR6 heterodimer . Once this compound binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response .
Biochemical Pathways
The activation of TLR2 and TLR6 by this compound triggers a signaling cascade leading to the activation of NF-κB and AP-1, which subsequently initiates an inflammatory response by activating target genes related to cytokine expression, cell survival, and other immune responses . This mechanism suggests that this compound has potential antiviral properties .
Result of Action
This compound induces platelet granule secretion and integrin α IIb β 3 activation in a concentration-dependent manner . It promotes platelet aggregation and increases platelet adhesion to collagen-coated surfaces . These actions suggest a functional role for platelet TLR2-mediated signaling, which may represent a druggable target to dampen excessive platelet activation in thrombo-inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of platelets increases inflammatory responses in human umbilical vein endothelial cells (HUVECs) treated with this compound . Moreover, platelets challenged with this compound show increased adhesion to HUVECs under static and physiologically relevant flow conditions . These findings suggest that the cellular environment can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound has an affinity for certain proteins and enzymes
Cellular Effects
Preliminary findings suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Pam2CSK4 (trifluoroacetate salt) is synthesized through a multi-step process involving the coupling of fatty acids to a peptide backbone. The synthesis typically involves the following steps :
Coupling of Palmitic Acid: The synthesis begins with the coupling of palmitic acid to a cysteine residue.
Peptide Chain Elongation: The peptide chain is elongated by sequentially adding serine and lysine residues.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Lyophilization: The purified compound is lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Pam2CSK4 (trifluoroacetate salt) primarily undergoes reactions that involve its interaction with Toll-like receptors. Some key reactions include :
Activation of NF-κB: this compound activates NF-κB through the TLR2/TLR6 pathway, leading to the production of pro-inflammatory cytokines.
Induction of Nitric Oxide Synthase: It increases the levels of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in macrophages.
Platelet Activation: this compound induces platelet activation in a TLR2/TLR6/NF-κB-dependent manner.
Scientific Research Applications
Pam2CSK4 (trifluoroacetate salt) has a wide range of applications in scientific research :
Immunology: It is used to study the activation of the immune system, particularly the TLR2/TLR6 pathway.
Inflammation: Researchers use this compound to investigate the mechanisms of inflammation and the role of NF-κB in inflammatory responses.
Vaccine Adjuvant: It is used as an adjuvant in vaccine formulations to enhance the immune response.
Disease Models: this compound is used in animal models to study diseases such as periodontitis and lymphatic filariasis.
Comparison with Similar Compounds
Pam2CSK4 is unique in its ability to specifically activate the TLR2/TLR6 pathway . Similar compounds include:
Pam3CSK4: A triacylated lipopeptide that activates the TLR2/TLR1 heterodimer.
Lipoteichoic Acid: A component of Gram-positive bacterial cell walls that also activates TLR2.
Lipoarabinomannan: A component of mycobacterial cell walls that activates TLR2.
This compound is distinct from these compounds due to its specific diacylated structure, which allows it to selectively activate the TLR2/TLR6 pathway.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIOEFZFQRWJG-GHYFRYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H126N10O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1271.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)



![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)

![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)

